5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure with a hydroxyphenyl-piperazine substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable pyrrolidin-2-one precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential antihypertensive and antiarrhythmic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) protein . Additionally, its antihypertensive effects are thought to be related to its interaction with adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with SSRI activity.
Pyrrolidin-2-one derivatives: Various derivatives with different substituents on the piperazine ring have been studied for their biological activities.
Uniqueness
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyphenyl group contributes to its potential as an SSRI, while the pyrrolidin-2-one core provides a versatile scaffold for further modifications .
Biological Activity
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a pyrrolidin-2-one core linked to a piperazine moiety, which is further substituted with a hydroxyphenyl group. This unique arrangement enhances its pharmacological properties, particularly as a serotonin reuptake inhibitor (SSRI) .
The primary mechanism of action for this compound involves its interaction with the serotonin transporter (SERT) . By binding to SERT, the compound increases serotonin availability in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .
1. Serotonin Reuptake Inhibition
- The compound has been identified as a potential SSRI, making it valuable in treating mood disorders. Its efficacy is attributed to its ability to inhibit serotonin reuptake effectively.
2. Antihypertensive and Antiarrhythmic Effects
- Preliminary studies suggest that the compound may also exhibit antihypertensive and antiarrhythmic properties, indicating broader cardiovascular applications .
3. Tyrosinase Inhibition
- Recent research has highlighted the compound's ability to inhibit tyrosinase (TYR) , an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .
Case Studies
Several studies have evaluated the biological activity of derivatives related to this compound:
- In Vitro Evaluation Against Tyrosinase
- Antioxidant Properties
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Serotonin Reuptake Inhibitor | N/A | Potential treatment for depression |
Compound A (related derivative) | Tyrosinase Inhibitor | 3.8 | Effective without cytotoxicity |
Compound B (related derivative) | Antioxidant | N/A | Exhibits protective effects in vitro |
Properties
CAS No. |
91703-21-8 |
---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19) |
InChI Key |
YYWLYJCEXQFQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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